Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel- (9CI) Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel- (9CI)
Brand Name: Vulcanchem
CAS No.: 105786-38-7
VCID: VC0009221
InChI: InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)/t4-,5+,6-,7+/m1/s1
SMILES: C1C2C=CC1C(C2C(=O)N)N
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel- (9CI)

CAS No.: 105786-38-7

Main Products

VCID: VC0009221

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel- (9CI) - 105786-38-7

CAS No. 105786-38-7
Product Name Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel- (9CI)
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Standard InChI InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)/t4-,5+,6-,7+/m1/s1
Standard InChIKey SCQSHSJVMGGQKR-UCROKIRRSA-N
Isomeric SMILES C1[C@H]2C=C[C@@H]1[C@@H]([C@@H]2C(=O)N)N
SMILES C1C2C=CC1C(C2C(=O)N)N
Canonical SMILES C1C2C=CC1C(C2C(=O)N)N
PubChem Compound 11863158
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator